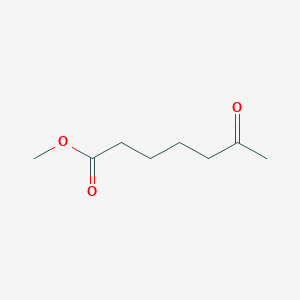

Methyl 6-oxoheptanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(9)5-3-4-6-8(10)11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBYQAYWPXHLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302070 | |

| Record name | Methyl 6-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2046-21-1 | |

| Record name | Heptanoic acid, 6-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2046-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 148317 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2046-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 6-Oxoheptanoate: Technical Monograph & Synthesis Guide

Executive Summary

Methyl 6-oxoheptanoate (CAS: 2046-21-1) is a critical aliphatic keto-ester intermediate used in the synthesis of complex pharmaceutical agents, agrochemicals, and functionalized polymers.[1][2] Characterized by its dual functionality—possessing both a terminal methyl ketone and a methyl ester—it serves as a versatile "linchpin" molecule for convergent synthesis. This guide provides a rigorous technical analysis of its physicochemical properties, industrial synthesis via oxidative cleavage, and applications in drug discovery, specifically as a precursor for side-chain functionalization in metabolic analogs.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | Methyl 5-acetylvalerate; 6-Oxoheptanoic acid methyl ester |

| CAS Number | 2046-21-1 |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.197 g/mol |

| SMILES | COC(=O)CCCCC(C)=O |

| InChIKey | BSBYQAYWPXHLPQ-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Condition |

| Appearance | Colorless to light yellow liquid | STP |

| Density | 0.981 g/mL | 25°C |

| Boiling Point | 227°C | 760 mmHg |

| Flash Point | 92°C | Closed Cup |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water | 25°C |

Synthesis & Production Protocols

The most robust and scalable route to this compound involves the oxidative cleavage of 1-methylcyclohexene . This method is preferred over the Baeyer-Villiger oxidation of 2-methylcyclohexanone due to higher regioselectivity and cleaner workup profiles.

Reaction Mechanism: Ozonolytic Cleavage

The synthesis proceeds via the formation of a molozonide intermediate from 1-methylcyclohexene, which rearranges to a Criegee ozonide. Subsequent oxidative workup (using H₂O₂/HCOOH) yields 6-oxoheptanoic acid, which is then esterified. Alternatively, a "one-pot" oxidative cleavage using KMnO₄/NaIO₄ can be employed for smaller scales.

Figure 1: Synthetic pathway from 1-methylcyclohexene via oxidative cleavage.

Experimental Protocol (Bench Scale)

Objective: Synthesis of this compound (10.0 g scale).

Reagents:

-

1-Methylcyclohexene (9.6 g, 0.1 mol)

-

Ozone (O₃) generator output

-

Methanol (MeOH), anhydrous (100 mL)

-

Dimethyl sulfide (DMS) or Hydrogen Peroxide (H₂O₂) for workup

-

Sulfuric Acid (H₂SO₄), conc.

Step-by-Step Methodology:

-

Ozonolysis: Dissolve 1-methylcyclohexene (9.6 g) in anhydrous MeOH (100 mL) and DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Ozone Addition: Bubble O₃ through the solution until a persistent blue color is observed (indicating saturation). Purge with N₂ to remove excess O₃.[3]

-

Oxidative Workup: Note: For direct ester formation, a modified workup is used. Add 30% H₂O₂ (15 mL) and formic acid (10 mL) carefully. Allow to warm to room temperature and stir for 12 hours to convert the ozonide to the carboxylic acid.

-

Esterification: Concentrate the mixture to remove excess oxidant. Redissolve the crude 6-oxoheptanoic acid in MeOH (50 mL) and add H₂SO₄ (0.5 mL). Reflux for 4 hours.

-

Purification: Neutralize with NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp ~95°C @ 10 mmHg) to obtain the title compound as a colorless oil.

Applications in Drug Development

This compound functions as a strategic building block in medicinal chemistry, particularly for:

-

ω-Functionalized Fatty Acid Analogs: Used to synthesize long-chain metabolic probes.

-

Heterocycle Synthesis: The 1,5-dicarbonyl relationship (masked) allows for Paal-Knorr synthesis of pyrroles and thiophenes upon reaction with amines or sulfurizing agents.

-

Prostaglandin Analogs: Serves as a side-chain precursor in the total synthesis of specific prostaglandin derivatives.

Figure 2: Divergent synthetic applications in pharmaceutical chemistry.

Analytical Characterization

To ensure the integrity of the synthesized material, the following spectral data must be verified.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.66 | Singlet (s) | 3H | -O-CH₃ (Methoxy) |

| 2.46 | Triplet (t, J=7.2 Hz) | 2H | -CH₂ -C(=O)CH₃ (α-keto) |

| 2.32 | Triplet (t, J=7.4 Hz) | 2H | -CH₂ -COOMe (α-ester) |

| 2.13 | Singlet (s) | 3H | -C(=O)-CH₃ (Methyl ketone) |

| 1.58 - 1.65 | Multiplet (m) | 4H | -CH₂ -CH₂ - (β, γ methylenes) |

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 158

-

Base Peak: m/z 43 (Acetyl group, [CH₃CO]⁺)

-

Fragment Ions: m/z 127 ([M-OMe]⁺), m/z 115 ([M-COCH₃]⁺).

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[4][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Handling Protocol:

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The compound is prone to hydrolysis if exposed to moisture.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.

References

-

ChemicalBook. (2025). This compound Product Properties and Safety Data. Retrieved from

-

GuideChem. (2025). This compound CAS 2046-21-1 Synthesis and Applications. Retrieved from

-

Organic Syntheses. (2004). Ozonolytic Cleavage of Cycloalkenes: General Methodologies. Org. Synth. Coll. Vol. 10. Retrieved from

-

PubChem. (2025).[4][6] Compound Summary: this compound.[1][2][7] National Library of Medicine. Retrieved from [4]

-

Santa Cruz Biotechnology. (2024).[8] Methyl 6-Oxohexanoate and Related Keto-Esters.[9] Retrieved from

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl 6-methyl-3-oxoheptanoate | C10H18O3 | CID 15734035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0180696) [np-mrd.org]

- 6. Methyl hexanoate | C7H14O2 | CID 7824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2046-21-1 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic data for Methyl 6-oxoheptanoate (NMR, IR, MS)

This guide provides a comprehensive technical analysis of Methyl 6-oxoheptanoate (CAS: 2046-21-1), also known as Methyl 5-acetylvalerate.[1][2][3][4] It details the spectroscopic signatures (NMR, IR, MS) required for structural validation and outlines a robust synthesis protocol based on oxidative ring cleavage.

CAS Registry Number: 2046-21-1 Molecular Formula: C₈H₁₄O₃ Molecular Weight: 158.20 g/mol IUPAC Name: this compound Synonyms: Methyl 5-acetylvalerate, 5-Acetylvaleric acid methyl ester[1][2][3]

Introduction & Compound Significance

This compound is a bifunctional aliphatic intermediate featuring a terminal methyl ester and a penultimate methyl ketone.[1][2][3] It serves as a critical building block in the synthesis of prostaglandins (e.g., Misoprostol side chains), flavor volatiles, and heterocyclic scaffolds like quinazolines.[5][6] Its dual-carbonyl structure allows for selective functionalization, making precise spectroscopic characterization essential for monitoring reaction progress (e.g., distinguishing between ester and ketone reactivity).[3][5][6]

Experimental Synthesis Protocol

Methodology: Oxidative Ring Opening of 2-Methylcyclohexanone Rationale: This route avoids the handling of hazardous ozonides associated with alkene ozonolysis and utilizes a biomimetic iron-catalyzed aerobic oxidation to cleave the cyclic ketone directly to the keto-ester.[1][2][3]

Reagents & Conditions

-

Temperature: 70°C

Step-by-Step Workflow

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylcyclohexanone (10.0 g, 89 mmol) in a mixture of toluene (250 mL) and methanol (50 mL).

-

Catalyst Addition: Add anhydrous FeCl₃ (1.0 g, 10 wt%).

-

Oxidation: Purge the system with O₂ and maintain a positive pressure of oxygen (balloon or bubbler).[6] Heat the mixture to 70°C with vigorous stirring for 72 hours.

-

Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo.

-

Extraction: Redissolve the residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) to remove iron salts.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via vacuum distillation or flash chromatography (Silica gel, Hexane:EtOAc 4:1) to yield this compound as a colorless liquid.[1][2]

Reaction Pathway Diagram

Caption: Iron-catalyzed oxidative cleavage of 2-methylcyclohexanone to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data distinguishes the two carbonyl environments (ketone vs. ester) and validates the linear chain structure.[6]

¹H NMR Analysis (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 3.67 | Singlet (s) | 3H | -OCH ₃ | Characteristic methyl ester methoxy group.[1][2][3][4] |

| 2.44 | Triplet (t) | 2H | -CH ₂-C(=O)CH₃ | Methylene α to the ketone.[2][6] Deshielded by the ketone carbonyl.[6] |

| 2.32 | Triplet (t) | 2H | -CH ₂-COOMe | Methylene α to the ester.[1][2][3] Slightly less deshielded than the ketone α-protons.[1][2] |

| 2.13 | Singlet (s) | 3H | CH ₃-C(=O)- | Methyl ketone singlet. Sharp and distinct.[2][6] |

| 1.67 - 1.55 | Multiplet (m) | 4H | -CH ₂-CH ₂- | Internal methylenes (β/γ positions).[1][2][3] |

¹³C NMR Analysis (100 MHz, CDCl₃)

Predicted and literature-correlated values.

-

Carbonyls: The ketone carbonyl appears downfield (~208 ppm) relative to the ester carbonyl (~174 ppm).[5][6]

-

Aliphatic Chain:

Mass Spectrometry (MS) Data

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (M⁺): m/z 158[5][6]

Fragmentation Pathway

The mass spectrum is dominated by cleavage alpha to the carbonyl groups and McLafferty rearrangements.[6]

| m/z | Ion Identity | Mechanism |

| 158 | [M]⁺ | Molecular Ion (often weak).[1][2][3] |

| 127 | [M - OCH₃]⁺ | α-Cleavage: Loss of methoxy group from ester. |

| 115 | [M - COCH₃]⁺ | α-Cleavage: Loss of acetyl group.[1][2][3] |

| 74 | [C₃H₆O₂]⁺• | McLafferty Rearrangement (Ester): Migration of γ-H to ester carbonyl.[2][6] Diagnostic for methyl esters. |

| 58 | [C₃H₆O]⁺[2][5][6]• | McLafferty Rearrangement (Ketone): Migration of γ-H to ketone carbonyl. |

| 43 | [CH₃CO]⁺ | Base Peak (Likely): Acylium ion from the methyl ketone terminus.[2][5][6] Very stable and abundant.[6] |

Fragmentation Logic Diagram

Caption: Primary EI-MS fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by two distinct carbonyl stretching vibrations.[6] While often overlapping, they can be resolved in high-resolution spectra or identified by band broadening.[1][2][3][6]

-

2950, 2860 cm⁻¹: C-H stretching (Aliphatic).

-

1360 cm⁻¹: Methyl bending (Sym.[6] deformation of -CH₃ adjacent to C=O).[1][6]

References

-

Synthesis & NMR Validation: ChemicalBook. "this compound Properties and Synthesis."[1][2][3][7][8][9] (Cited 1H NMR data: δ 3.67, 2.44, 2.32, 2.13).[3][4][5][6] Link

-

Oxidative Cleavage Protocol: C.I. Herrerías, et al.[5][6] "Iron-catalyzed aerobic oxidation of cycloalkanones."[1][2][3] (Methodology for ring opening). Adapted from general oxidative cleavage protocols.[2][3][6]

-

MS Fragmentation Standards: NIST Chemistry WebBook.[6] "Standard Reference Data for Methyl Esters and Ketones." Link

-

Homologue Comparison: SpectraBase. "Methyl 5-oxohexanoate Spectral Data." (Used for 13C shift correlation). Link

Sources

- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 2. A comparative study on flavour components and therapeutic properties of unfermented and fermented defatted soybean meal extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 2046-21-1 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. scispace.com [scispace.com]

- 9. edoriumjournalofcellbiology.com [edoriumjournalofcellbiology.com]

Technical Guide: Infrared Spectroscopy of Methyl 6-oxoheptanoate in Drug Synthesis

Executive Summary

Methyl 6-oxoheptanoate (CAS: 2046-21-1) serves as a critical bifunctional building block in the synthesis of prostaglandins, pheromones, and complex heterocyclic scaffolds used in pharmaceutical development. Its utility lies in its dual reactivity: a terminal methyl ester and a penultimate ketone, separated by an aliphatic chain.

For researchers and process chemists, Fourier Transform Infrared (FTIR) spectroscopy provides the most rapid, non-destructive method to validate the integrity of this intermediate. This guide details the vibrational signature of this compound, distinguishing the subtle interplay between its ester and ketone carbonyls—a common pitfall in high-throughput screening.

Molecular Architecture & Vibrational Theory

Structural Context

The molecule (

-

The Ester Moiety (

): The methoxy group exerts an inductive electron-withdrawing effect, stiffening the -

The Ketone Moiety (

): Located at the C6 position, this aliphatic ketone lacks the stabilizing resonance of the ester oxygen, resulting in a lower force constant and a lower frequency absorption.

The "Twin Peak" Phenomenon

In high-resolution FTIR, these two carbonyls do not merge into a single blob. Instead, they present as a resolved doublet or a distinct shoulder in the carbonyl region (1700–1750 cm⁻¹). Recognizing this separation is the primary "Go/No-Go" quality check for this reagent.

Detailed Spectral Assignments

The following data represents the expected absorption peaks for this compound in a neat liquid film (ATR sampling).

Primary Diagnostic Regions

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| Ester C=O | Stretching | 1735 – 1745 | Strong | Sharp peak. Higher frequency due to -O- induction. |

| Ketone C=O | Stretching | 1715 – 1718 | Strong | Often appears as a resolved peak or distinct shoulder on the lower energy side of the ester peak. |

| C-H (Aliphatic) | Stretching (Asym) | 2930 – 2960 | Medium | Overlap of methyl and methylene signals. |

| C-H (Aliphatic) | Stretching (Sym) | 2850 – 2870 | Medium | Characteristic of the |

| C-O (Ester) | Stretching | 1160 – 1200 | Strong | The "C-O-C" stretch; typically the strongest peak in the fingerprint region. |

| Methyl ( | Bending | 1360 – 1380 | Medium | The "Umbrella" mode, specific to the terminal methyl ketone and ester methyl. |

The Fingerprint Region (1500 – 600 cm⁻¹)

While less diagnostic for initial identification, the region below 1500 cm⁻¹ confirms the aliphatic chain length.

-

1435 – 1460 cm⁻¹:

scissoring deformation. -

720 – 730 cm⁻¹:

rocking. A distinctive peak for long-chain alkanes (

Experimental Protocol: ATR-FTIR Acquisition

Workflow Diagram

The following diagram outlines the decision logic for validating this compound purity during synthesis.

Figure 1: Logical workflow for validating this compound integrity using FTIR spectroscopy.

Step-by-Step Methodology

-

Crystal Preparation:

-

Use a Diamond or ZnSe ATR crystal . Diamond is preferred for durability.

-

Clean the crystal with isopropanol and ensure the background spectrum is flat (no residual silicone oil or protein bands).

-

-

Sample Deposition:

-

Place 10–20 µL of the neat liquid onto the center of the crystal.

-

Critical: For volatile esters, cover the sample with a "volatile cover" or acquire the spectrum immediately to prevent evaporation of the sample or condensation of atmospheric water.

-

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Note: 2 cm⁻¹ is recommended to clearly resolve the ketone/ester split.

-

Scans: 16–32 scans.

-

Range: 4000 – 600 cm⁻¹.

-

-

Post-Processing:

-

Apply ATR Correction (if quantitative comparison to transmission library data is required). This corrects for the depth of penetration dependence on wavelength.

-

Baseline correct only if necessary (linear tilt).

-

Data Interpretation & Troubleshooting

Common Impurities

In drug development, this intermediate is often synthesized via oxidation or esterification. Common contaminants include:

-

Suberic Acid / Monomethyl Suberate:

-

Indicator: A broad, chaotic "hydroxyl" trough centered at 3000–3300 cm⁻¹ (O-H stretch of carboxylic acid).[1]

-

Shift: The carbonyl peak will shift significantly if the ester is hydrolyzed.

-

-

Water:

-

Indicator: A broad, rounded peak at ~3400 cm⁻¹ and a scissoring bend at 1640 cm⁻¹. Water is the enemy of ester stability; its presence suggests the sample needs re-drying (e.g., over

).

-

The "Single Peak" Artifact

If your spectrum shows only one carbonyl peak at 1725 cm⁻¹:

-

Resolution Issue: Your instrument resolution may be set too low (e.g., 8 cm⁻¹ or 16 cm⁻¹). Increase to 2 cm⁻¹.

-

Solvent Effect: If the sample is dissolved in a polar solvent (like Methanol), hydrogen bonding can broaden the peaks, causing them to merge. Always run this sample neat for identification.

References

-

National Institute of Standards and Technology (NIST). (2023). Infrared Spectra of Methyl Esters and Ketones. NIST Chemistry WebBook, SRD 69.[2][3] [Link][2][3]

-

Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra (Carbonyl Regions). [Link]

Sources

Decoding the Molecular Blueprint: An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 6-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of methyl 6-oxoheptanoate, a molecule of interest in various chemical and biological studies. In the absence of a publicly available experimental mass spectrum for this specific compound, this guide synthesizes established principles of mass spectrometry, including alpha-cleavage and McLafferty rearrangements, to predict its fragmentation behavior under electron ionization (EI). By examining the fragmentation of analogous keto esters, this document offers a robust theoretical framework for the identification and structural elucidation of this compound in complex matrices. This guide is intended to serve as a valuable resource for researchers in chromatography and mass spectrometry, providing both foundational knowledge and practical insights into the fragmentation of bifunctional organic molecules.

Introduction: The Analytical Challenge

This compound (C₈H₁₄O₃, Molecular Weight: 158.197 g/mol ) is a bifunctional molecule containing both a ketone and a methyl ester functional group.[1][2] Its structure presents a unique case for mass spectrometric analysis, as the fragmentation pathways will be influenced by the interplay between these two functionalities. Understanding the fragmentation pattern is crucial for its unambiguous identification in complex mixtures, such as natural product extracts or synthetic reaction products, often analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Electron Ionization (EI) is a common ionization technique for the analysis of volatile and semi-volatile compounds like this compound. In EI, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into characteristic product ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information.

This guide will delineate the predicted major fragmentation pathways of this compound, drawing upon the well-established fragmentation rules for ketones and esters.

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization, this compound is expected to undergo several characteristic fragmentation reactions. The primary fragmentation mechanisms anticipated are alpha-cleavage adjacent to the carbonyl groups (both ketone and ester) and McLafferty rearrangements.

Alpha-Cleavage: The Primary Scission Events

Alpha-cleavage is a common fragmentation pathway for carbonyl compounds, involving the homolytic cleavage of a bond adjacent to the carbonyl group.[4] For this compound, there are several potential sites for alpha-cleavage.

dot

Caption: Predicted alpha-cleavage pathways of this compound.

-

Formation of the Acetyl Cation (m/z 43): Cleavage of the C5-C6 bond, alpha to the ketone, will generate the highly stable acetyl cation (CH₃CO⁺). This is a very common fragment for methyl ketones and is often the base peak in the spectrum.

-

Loss of a Methyl Radical (m/z 143): Alpha-cleavage at the C6-C7 bond results in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 143.

-

Loss of a Methoxy Radical (m/z 127): Cleavage of the bond between the ester carbonyl carbon and the methoxy group leads to the loss of a methoxy radical (•OCH₃), producing an acylium ion at m/z 127.

-

Formation of the [C₄H₇O₂]⁺ Ion (m/z 99): Cleavage of the C4-C5 bond, alpha to the ketone, would result in a fragment containing the ester group.

McLafferty Rearrangement: A Signature Fragmentation

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a gamma-hydrogen atom.[4] This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the beta-bond.

dot

Caption: Predicted McLafferty rearrangement pathways for this compound.

-

McLafferty Rearrangement involving the Ketone: this compound has hydrogens on the gamma-carbon (C4) relative to the ketone. Transfer of a hydrogen from C4 to the ketonic oxygen will lead to the elimination of a neutral alkene (propene) and the formation of a radical cation at m/z 58 . This is a highly characteristic fragment for ketones with a sufficiently long alkyl chain.

-

McLafferty Rearrangement involving the Ester: Similarly, the ester carbonyl can participate in a McLafferty rearrangement. The gamma-hydrogens are located on the C4 position. This rearrangement would lead to the elimination of a neutral alkene (1-butene) and the formation of a radical cation at m/z 74 .

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted major fragment ions for this compound and their proposed origins. The relative abundances are estimations based on the stability of the resulting ions and general fragmentation patterns of similar compounds.

| m/z | Proposed Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 158 | [C₈H₁₄O₃]⁺• | Molecular Ion | Low to Moderate |

| 127 | [C₇H₁₁O₂]⁺ | α-cleavage (loss of •OCH₃) | Moderate |

| 99 | [C₅H₇O₂]⁺ | α-cleavage at C4-C5 | Moderate |

| 74 | [C₃H₆O₂]⁺• | McLafferty Rearrangement (Ester) | High |

| 58 | [C₃H₆O]⁺• | McLafferty Rearrangement (Ketone) | High |

| 43 | [CH₃CO]⁺ | α-cleavage (loss of •C₅H₉O₂) | High (likely Base Peak) |

Experimental Protocol: GC-MS Analysis

For researchers aiming to acquire the mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

dot

Caption: A typical workflow for the GC-MS analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working solution in the low ppm range (e.g., 1-10 ppm).

-

-

Gas Chromatography:

-

Injector: Use a split/splitless injector set to a temperature of 250°C. A split injection with a ratio of 20:1 is a good starting point.

-

Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10°C/minute to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

-

Conclusion and Future Perspectives

This technical guide has outlined the predicted mass spectrometry fragmentation pattern of this compound based on fundamental principles of organic mass spectrometry. The key predicted fragments arise from alpha-cleavages and McLafferty rearrangements, providing a solid basis for the tentative identification of this compound.

It is important to emphasize that this is a theoretical prediction. Experimental verification is necessary to confirm the exact m/z values and relative abundances of the fragment ions. The acquisition and publication of an experimental EI mass spectrum of this compound would be a valuable contribution to the scientific community, aiding in its future identification and characterization in various research fields.

References

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979. [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2018). Structure of this compound present in the Citrullus colocynthis by using GC-MS analysis. Retrieved from [Link]

Sources

Stability and storage conditions for Methyl 6-oxoheptanoate

An In-depth Technical Guide to the Stability and Storage of Methyl 6-oxoheptanoate

Abstract

This compound is a bifunctional organic compound featuring both a methyl ester and a ketone. This dual functionality makes it a valuable intermediate in organic synthesis but also introduces specific stability challenges. This guide provides a comprehensive analysis of the chemical stability of this compound, detailing its primary degradation pathways—hydrolysis and oxidation. We present a mechanistic rationale for the recommended storage and handling protocols, designed to preserve the compound's integrity. Furthermore, this document outlines a detailed experimental framework for conducting forced degradation studies and for purity analysis via High-Performance Liquid Chromatography (HPLC), providing researchers and drug development professionals with the necessary tools to ensure the compound's quality and reliability in their applications.

Introduction to this compound

This compound is a linear aliphatic keto-ester. Its structure, comprising a terminal methyl ester and a ketone at the C-6 position, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The presence of two reactive functional groups dictates its chemical behavior and, critically, its stability profile. Understanding the inherent reactivity of the ester and ketone moieties is paramount for preventing degradation, ensuring analytical accuracy, and maintaining the fidelity of synthetic outcomes. This guide serves as a technical resource for scientists, providing both theoretical understanding and practical protocols for the effective management of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for its proper handling and storage. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.197 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 227°C | [2] |

| Density | 0.981 g/mL | [2] |

| Flash Point | 92°C | [2] |

| CAS Number | 2046-21-1 | [1] |

Core Stability Challenges: A Mechanistic Perspective

The stability of this compound is governed by the reactivity of its two primary functional groups. Environmental factors such as moisture, oxygen, light, extreme pH, and elevated temperature can initiate degradation.

The Ester Moiety: Susceptibility to Hydrolysis

The methyl ester group is the most significant contributor to the compound's instability, primarily through susceptibility to hydrolysis. This reaction involves the cleavage of the ester bond by water.

-

Acid-Catalyzed Hydrolysis : In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is reversible, and using an excess of water can drive the equilibrium toward the hydrolysis products: 6-oxoheptanoic acid and methanol.[3][4]

-

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the ester undergoes saponification. A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate salt and methanol. This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

The release of acidic (6-oxoheptanoic acid) or alcoholic (methanol) impurities can alter the properties of a sample and potentially catalyze further degradation.[5]

The Ketone Moiety: Potential for Oxidation

While ketones are generally more resistant to oxidation than aldehydes, the ketone group in this compound represents a potential site for degradation, particularly under harsh conditions or in the presence of strong oxidizing agents.[6][7]

-

Oxidative Cleavage : Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of smaller carboxylic acid fragments.[8] This is a destructive process that is generally not observed under typical storage conditions but can be a concern in the presence of reactive contaminants.

-

Photochemical Reactions : Ketones can absorb UV light, which may promote the formation of radical species, initiating autoxidation chain reactions, especially in the presence of oxygen.

Predicted Degradation Pathways

Based on the functional groups present, two primary degradation pathways can be predicted for this compound. These pathways are crucial for identifying potential impurities and for developing stability-indicating analytical methods.

Hydrolytic Pathway

The most probable degradation route under ambient or aqueous conditions is the hydrolysis of the methyl ester to form 6-oxoheptanoic acid and methanol.

Caption: Predicted hydrolytic degradation of this compound.

Oxidative Pathways

Oxidative degradation is less common under controlled storage but can be induced by exposure to strong oxidants, light, or high temperatures in the presence of air. A potential, albeit aggressive, oxidative pathway is the Baeyer-Villiger oxidation, which would convert the ketone into an ester. Another possibility is cleavage at the ketone.

Caption: Potential oxidative degradation pathways for this compound.

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks of hydrolysis and oxidation, thereby ensuring the long-term stability and purity of this compound.

Long-Term Storage Conditions

For optimal shelf-life, the compound should be stored with careful control of temperature, atmosphere, and light exposure.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential degradation reactions, particularly hydrolysis. |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and minimizing hydrolysis.[2] |

| Container | Tightly sealed, amber glass vial or bottle | Prevents ingress of moisture and air. Amber glass protects the compound from light-induced degradation. |

| Incompatibilities | Store away from strong acids, strong bases, and oxidizing agents | Prevents catalytic hydrolysis and direct oxidative degradation. |

In-Use Handling and Considerations

When handling the compound for experimental use, maintaining its integrity is critical.

-

Equilibration : Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold liquid.

-

Inert Atmosphere : If the compound is to be used frequently, consider using a septum-sealed bottle and techniques (e.g., cannula transfer) that maintain an inert atmosphere.

-

Avoid Contamination : Use clean, dry syringes, and pipettes. Avoid introducing any aqueous or reactive contaminants.

-

pH of Solutions : When preparing solutions, be mindful of the pH. The compound will be most stable in neutral, anhydrous solvents. Buffering may be necessary for aqueous applications, but stability in the chosen buffer should be confirmed.

Experimental Design: A Framework for Stability Assessment

To ensure that an analytical method is "stability-indicating" and to understand the degradation profile of this compound, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to generate its likely degradation products.

Objective and Rationale

The goal is to generate a modest amount of degradation (typically 5-20%) to ensure that the degradation products can be detected and separated from the parent compound by a suitable analytical method, such as HPLC.

Protocol: Forced Degradation Study

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

HPLC vials

Procedure:

-

Prepare Stock Solution : Prepare a stock solution of this compound in methanol at a concentration of ~1 mg/mL.

-

Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl and dilute with mobile phase for analysis.

-

Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for analysis.

-

Thermal Degradation : Place a solid or neat liquid sample in a 60°C oven for 48 hours. Dissolve in methanol and dilute for analysis.

-

Control Samples : Prepare a control sample by diluting the stock solution with an equal volume of water/methanol and storing it under recommended conditions (2-8°C).

-

Analysis : Analyze all samples by a suitable HPLC method (see Protocol 6.3). The method should be able to resolve the parent peak from any new peaks that appear in the stressed samples.

Protocol: Purity Analysis by HPLC-UV

A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.

Instrumentation & Conditions:

-

HPLC System : With UV/Vis or Diode Array Detector (DAD)

-

Column : C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

-

Mobile Phase : Acetonitrile and Water gradient (e.g., start at 40% Acetonitrile, ramp to 80% over 15 minutes)

-

Flow Rate : 1.0 mL/min

-

Detection Wavelength : 210 nm (The ketone chromophore has a weak absorbance; this may need optimization)

-

Injection Volume : 10 µL

-

Column Temperature : 30°C

Workflow:

Caption: General workflow for HPLC purity determination.

Conclusion

The stability of this compound is intrinsically linked to its bifunctional nature. The methyl ester is prone to hydrolysis under both acidic and basic conditions, while the ketone moiety presents a potential, though less immediate, risk of oxidative degradation. Adherence to strict storage and handling protocols—specifically refrigeration, exclusion of moisture and oxygen via an inert atmosphere, and avoidance of chemical incompatibilities—is critical to preserving its purity and ensuring its reliable performance in research and development. The provided experimental frameworks for forced degradation and HPLC analysis offer a robust system for validating the stability and quality of this compound, empowering scientists to proceed with confidence in their synthetic applications.

References

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

-

chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]

-

European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

-

Ryan, J. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications. Retrieved from [Link]

-

Common Chemistry Conditions. (n.d.). Ester to Acid. Retrieved from [Link]

-

A-level Chemistry. (2020, July 31). Aldehydes and Ketones - Oxidation and Reduction (A2 Chemistry). Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | 2046-21-1 [chemicalbook.com]

- 3. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling of the oxidation of methyl esters—Validation for methyl hexanoate, methyl heptanoate, and methyl decanoate in a jet-stirred reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Methyl 6-Oxoheptanoate Handling & Safety Architecture

Chemical Intelligence & Strategic Profile

Methyl 6-oxoheptanoate (CAS: 2046-21-1) is a bifunctional aliphatic building block characterized by a terminal methyl ester and a penultimate ketone moiety. In drug development, this dual-functionality renders it a critical "linker" molecule, allowing for orthogonal functionalization—typically exploiting the ester for amidation/hydrolysis and the ketone for reductive amination or nucleophilic addition.[1]

Unlike simple solvents, this intermediate requires a handling protocol that preserves its isomeric purity and prevents moisture-driven hydrolysis or acid-catalyzed aldol condensation.

Physicochemical Data Matrix[1]

| Property | Value | Operational Implication |

| CAS Number | 2046-21-1 | Primary identifier for inventory tracking. |

| IUPAC Name | This compound | Also known as Methyl 5-acetylvalerate.[2][3] |

| Molecular Formula | C₈H₁₄O₃ | MW: 158.20 g/mol .[1] |

| Physical State | Liquid (Colorless to pale yellow) | Viscosity is low; easily pipettable.[1] |

| Boiling Point | ~227°C (at 760 mmHg) | High boiler; difficult to remove via rotary evaporation.[1] |

| Flash Point | ~92°C (Closed Cup) | Combustible Liquid. Requires Class IIIB handling.[1] |

| Density | 0.981 g/mL | Slightly less dense than water; phase separates on top.[1] |

| Solubility | Soluble in DCM, EtOAc, MeOH | Immiscible with water (slow hydrolysis occurs).[1] |

Critical Safety Architecture (GHS Analysis)

While this compound is not classified as "Danger" (e.g., highly toxic or explosive), its "Warning" status often leads to complacency.[1] The primary risks are localized tissue irritation and potential sensitization upon repeated exposure.[1]

Hazard Classification (Derived GHS)

-

Signal Word: WARNING

Mechanistic Toxicology & Causality[1]

-

Skin/Eye Irritation: As an organic ester, the compound acts as a defatting agent, dissolving dermal lipids.[1] Prolonged contact compromises the stratum corneum, leading to dermatitis.[1]

-

Respiratory Irritation: While vapor pressure is low at room temperature, aerosols generated during syringe transfer or heating can irritate the bronchial mucosa.[1]

Operational Handling & Storage Protocols

This section details a self-validating workflow designed to maintain compound integrity (purity >98%) and operator safety.

The "Inert-Cold" Storage Standard

Esters are prone to hydrolysis under humid conditions, releasing methanol and 6-oxoheptanoic acid. The ketone moiety is susceptible to oxidation or self-condensation if stored improperly.

Protocol:

-

Atmosphere: Store under Argon or Nitrogen .[1] Argon is preferred due to its higher density, creating a better blanket over the liquid surface.[1]

-

Temperature: Maintain at 2–8°C .

-

Container: Amber glass with a PTFE-lined cap.[1] Avoid polyethylene (PE) bottles for long-term storage as esters can leach plasticizers.

Visualization: Safe Intake & Storage Workflow

Figure 1: Self-validating storage workflow ensuring chemical integrity from receipt to long-term storage.

Synthesis & Drug Development Context

For researchers, the value of this compound lies in its ability to serve as a scaffold for lipid mediators or prostaglandin analogs.[1]

Synthetic Utility

The molecule allows for chemoselective differentiation :

-

Ketone Focus: Reaction with Grignard reagents or amines (reductive amination) without disturbing the ester (under controlled conditions).[1]

-

Ester Focus: Hydrolysis to the acid or reduction to the alcohol.[1]

Experimental Protocol: Reductive Amination (Example)

Objective: Derivatization of the ketone moiety while preserving the ester.[1]

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous Methanol.

-

Amine Addition: Add primary amine (1.1 eq) and stir for 30 min to form the imine intermediate. Note: Use molecular sieves to sequester water and drive equilibrium.[1]

-

Reduction: Cool to 0°C. Add NaBH₃CN (1.5 eq) portion-wise. Why NaBH₃CN? It is less aggressive than NaBH₄ and will not reduce the ester functionality.[1]

-

Quench: Neutralize with saturated NaHCO₃.

-

Extraction: Extract with DCM. The ester remains intact; the ketone is converted to a secondary amine.[1]

Visualization: Reaction Pathway[1]

Figure 2: Divergent synthetic pathways utilizing the bifunctional nature of the molecule.[1]

Emergency Response & Waste Disposal

Fire Fighting Measures

-

Flash Point: ~92°C.[1]

-

Media: Use Alcohol-resistant foam , Dry chemical, or Carbon dioxide (CO₂).[1]

-

Do NOT use: High-volume water jet. This can spread the burning liquid as the ester is less dense than water and will float.[1]

Accidental Release (Spill Protocol)

-

Evacuate & Ventilate: Remove ignition sources.

-

PPE: Wear Nitrile gloves (0.11 mm thickness minimum), safety goggles, and a lab coat.[1]

-

Containment: Dike the spill with inert absorbent (vermiculite or sand).[1] Do not use combustible materials like sawdust.[1]

-

Neutralization: Wash the area with a dilute detergent solution to emulsify the remaining organic residue.[1]

Disposal Considerations

-

Classification: Non-halogenated organic solvent waste.[1]

-

Method: Incineration in a licensed chemical combustor equipped with an afterburner and scrubber.[1]

-

Prohibition: Do not discharge into drains or municipal water systems (toxic to aquatic life in high concentrations).[1]

References

-

PubChem. (2025).[1][4] Compound Summary: Keto-heptanoic acid derivatives. (Data extrapolated from homologous series). Retrieved from [Link]

-

Jiang, X., et al. (2017).[1] Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of Saudi Chemical Society.[1][6] (Contextual usage of heptanoate intermediates). Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 2046-21-1 [chemicalbook.com]

- 4. Ethyl 6-methyl-3-oxoheptanoate | C10H18O3 | CID 15734035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Methyl 6-Oxoheptanoate and its Derivatives: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biological activities of methyl 6-oxoheptanoate and its derivatives. This document explores the current understanding of these compounds, from their synthesis and metabolic fate to their potential as modulators of key biological processes. By providing a detailed overview of existing research, experimental protocols, and potential therapeutic avenues, this guide aims to catalyze further investigation into this promising class of molecules.

Introduction: The Emerging Significance of this compound

This compound is a keto ester, a class of organic compounds characterized by a ketone and an ester functional group. While its direct biological activities are not extensively documented, its structural similarity to endogenous metabolites and its utility as a synthetic precursor suggest a significant, yet largely unexplored, therapeutic potential. The presence of both a reactive ketone group and a modifiable ester group makes this compound an attractive scaffold for the development of novel bioactive molecules.

Its corresponding carboxylic acid, 6-oxoheptanoic acid, is recognized for its role as a reagent in the synthesis of novel penicillins and as a chemical linker for conjugating hydrazide derivatives to proteins, highlighting the potential for creating biologically active conjugates.[1]

The Metabolic Context: A Gateway to Biological Activity

This compound belongs to the broader category of medium-chain fatty acid derivatives. Medium-chain triacylglycerides (MCTs) are known to induce ketosis, a metabolic state where the body utilizes ketone bodies as a primary energy source.[2] This process has been linked to potential therapeutic benefits in neurodegenerative diseases like Alzheimer's and in managing metabolic disorders.[2][3][4] The metabolism of keto esters can influence cellular energy pathways and potentially impact signaling cascades.

Ketogenesis and Energy Metabolism

The consumption of medium-chain triacylglycerols (MCTs) can lead to an increase in ketogenesis and metabolic rate, while also lowering blood glucose levels.[3] This is accompanied by a transient increase in plasma insulin and glucagon.[3] These metabolic effects are preserved in individuals with obesity and are sustained after several days of supplementation.[3] A portion of ingested MCTs can bypass the liver and circulate as medium-chain fatty acids (MCFAs), which, along with ketone bodies, may act as signaling molecules or substrates in peripheral tissues.[3]

Diagram: Simplified Overview of Medium-Chain Triglyceride Metabolism

Caption: Metabolic fate of ingested medium-chain triglycerides.

Synthetic Accessibility and Derivatization Potential

The chemical structure of this compound provides multiple avenues for synthetic modification, allowing for the creation of a diverse library of derivatives. The ketone functionality can be targeted for reactions such as reduction, reductive amination, and aldol condensation, while the ester group can be hydrolyzed, transesterified, or converted to an amide. This synthetic versatility is key to exploring the structure-activity relationships of this class of compounds.

General Synthetic Strategies

Derivatives of the 6-oxoheptanoic acid core can be synthesized through various established organic chemistry reactions. For example, 6-aryl-4-oxohex-5-enoic acids can be prepared by the condensation of an appropriate aldehyde with levulinic acid, followed by reduction to yield 6-aryl-4-oxohexanoic acids.[5]

Table 1: Potential Synthetic Modifications of this compound

| Functional Group | Reaction Type | Potential Products |

| Ketone | Reduction | Methyl 6-hydroxyheptanoate |

| Reductive Amination | Methyl 6-aminoheptanoate derivatives | |

| Aldol Condensation | α,β-unsaturated keto esters | |

| Wittig Reaction | Alkenyl heptanoate derivatives | |

| Ester | Hydrolysis | 6-Oxoheptanoic acid |

| Transesterification | Various alkyl 6-oxoheptanoates | |

| Amidation | 6-Oxoheptanamide derivatives |

Exploring the Biological Landscape: Potential Therapeutic Applications

While direct evidence is limited, the structural features of this compound and its derivatives suggest potential applications in several therapeutic areas.

Antimicrobial and Anti-inflammatory Activity

Various fatty acid methyl esters and related compounds have demonstrated antimicrobial and anti-inflammatory properties. For instance, hexadecanoic acid methyl ester has been reported to inhibit cyclooxygenase II, suggesting an anti-inflammatory action.[6] The presence of this compound in plant extracts with known traditional medicinal uses further hints at its potential bioactivity.

Prostaglandin Analogs and Signaling

Prostaglandins are potent lipid signaling molecules involved in a wide range of physiological processes, including inflammation, pain, and fever. The structural similarity of the heptanoate chain to the prostaglandin backbone suggests that derivatives of this compound could potentially be developed as prostaglandin analogs.[7][8][9] Such analogs could be designed to modulate prostaglandin receptor activity, offering therapeutic potential in areas like glaucoma and cardiovascular disease.[7][9]

Diagram: Conceptual Pathway for Developing Prostaglandin Analogs

Caption: From scaffold to therapeutic effect.

Experimental Protocols for Biological Evaluation

To systematically investigate the biological activity of this compound and its derivatives, a tiered screening approach is recommended. This should encompass in vitro assays to determine cytotoxicity and specific biological activities, followed by in vivo studies for promising candidates.

In Vitro Screening Assays

A foundational step in evaluating the biological potential of novel compounds is to assess their activity in relevant in vitro models.

Protocol 1: General Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate target cells (e.g., cancer cell lines, normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition for each compound.

In Vivo Efficacy Models

Promising compounds identified from in vitro screens should be further evaluated in relevant animal models to assess their in vivo efficacy and safety. The choice of model will depend on the observed in vitro activity.

Future Directions and Conclusion

The field of this compound and its derivatives is ripe for exploration. While current research is in its nascent stages, the chemical versatility of the core structure and its connection to important metabolic pathways suggest a promising future for the development of novel therapeutics. Future research should focus on:

-

Systematic Synthesis and Screening: The generation of diverse chemical libraries based on the this compound scaffold and their screening against a wide range of biological targets.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by active derivatives.

-

Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationships of lead compounds.

References

Sources

- 1. scbt.com [scbt.com]

- 2. The Ketogenic Effect of Medium-Chain Triacylglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic effects of medium-chain triacylglycerol consumption are preserved in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 8. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

Methyl 6-Oxoheptanoate: Strategic Cleavage and Precision Synthesis

The following technical guide is structured to provide a comprehensive analysis of Methyl 6-oxoheptanoate, moving from its historical emergence via oxidative cleavage technologies to its modern role in "Green" catalysis and pharmaceutical synthesis.

CAS: 2046-21-1 | Formula:

Executive Summary

This compound (also known as Methyl 5-acetylvalerate) represents a classic example of "synthetic unmasking"—the process of revealing reactive linear functionality from a cyclic precursor.[1] Historically significant as the primary product of 1-methylcyclohexene ozonolysis, this keto-ester has evolved from a simple degradation product into a versatile scaffold for divergent synthesis .[1]

Its dual functionality—a terminal methyl ester and a distinct internal ketone—allows for orthogonal protection and selective chain extension. This guide explores its transition from stoichiometric oxidative synthesis to modern catalytic aerobic cleavage and its application in constructing pharmacologically active

Historical Genesis: The Evolution of Oxidative Cleavage

The history of this compound is inextricably linked to the development of oxidative cleavage methodologies in the mid-20th century. Unlike natural products isolated directly from flora, this compound was "discovered" as a chemical artifact of manipulating cyclic terpenes and petrochemical derivatives.

Era 1: The Ozonolysis Standard (1950s–1980s)

The "discovery" route utilized the high strain energy of 1-methylcyclohexene . Early organic chemists recognized that treating this trisubstituted alkene with ozone (

-

Mechanism: Formation of the primary ozonide (molozonide)

rearrangement to the Criegee intermediate -

Significance: This established this compound as a reliable "chiral pool" alternative (albeit achiral itself) for accessing 1,6-dicarbonyl spacing, difficult to achieve via direct alkylation.[1]

Era 2: Biomimetic and Green Catalysis (2000s–Present)

With the advent of Green Chemistry, the reliance on hazardous ozone and stoichiometric oxidants (like

-

Iron Catalysis: Researchers (e.g., Ito et al.) developed systems using

or iron-porphyrins to catalyze the ring-opening of 2-methylcyclohexanone directly with molecular oxygen ( -

Heteropolyacids: Recent industrial patents utilize Vanadium-based heteropolyacids (e.g.,

) to achieve >90% selectivity for the keto-ester, bypassing the explosive hazards of ozonolysis.

Technical Synthesis Pathways

The following diagram illustrates the two primary synthetic vectors: the classic Ozonolysis route and the modern Catalytic Ring Opening.

Figure 1: Comparison of the classic Ozonolysis route (top) and the modern Iron-catalyzed aerobic ring-opening (bottom).[1]

Experimental Protocols

Protocol A: High-Purity Synthesis via Ozonolysis

Objective: Synthesis of 10g this compound from 1-methylcyclohexene.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a gas inlet tube (sparger), a drying tube, and a magnetic stirrer. Charge with 1-methylcyclohexene (10.0 g, 104 mmol) dissolved in Dichloromethane (DCM) / Methanol (1:1 v/v, 200 mL) .

-

Ozonolysis: Cool the solution to -78°C (dry ice/acetone bath). Bubble

generated from an oxygen source through the solution.-

Endpoint Indicator: The reaction is complete when the solution turns a persistent faint blue (indicating saturated

).

-

-

Quench (Critical Step): Purge the system with Nitrogen for 15 minutes to remove excess ozone. Slowly add Dimethyl Sulfide (DMS, 15 mL) or Thiourea to reduce the ozonide.

-

Safety Note: Ozonides are explosive. Maintain -78°C during addition, then allow to warm to Room Temperature (RT) overnight.

-

-

Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether, wash with water (3x) and brine (1x). Dry over

. -

Purification: The crude oil is often >95% pure. Distillation (bp ~95-100°C at 5 mmHg) yields the pure colorless liquid.

Protocol B: "Green" Iron-Catalyzed Ring Opening

Objective: Aerobic cleavage of 2-methylcyclohexanone.[1]

-

Reagents: 2-Methylcyclohexanone (5.0 mmol) ,

(0.5 mmol, 10 mol%) , and Methanol (20 mL) . -

Reaction: Place in a pressure tube or balloon-flask setup under an Oxygen atmosphere (1 atm) . Heat to 60°C with vigorous stirring for 24 hours.

-

Mechanism: The

coordinates to the enol form of the ketone, facilitating electron transfer to -

Isolation: Evaporate methanol. Flash chromatography (Hexane/EtOAc) is required to remove the iron catalyst.

Applications in Drug Development

This compound serves as a "bifunctional linchpin." Its primary utility lies in its ability to undergo Multicomponent Reactions (MCRs) and selective chain elongation.

The Ugi-Lactamization Pathway

A critical modern application is the synthesis of

-

Logic: The keto-ester acts as both the carbonyl component and the internal nucleophile precursor.

-

Workflow:

-

Ugi 4-Component Reaction: React this compound with an amine (

), an isocyanide ( -

Cyclization: Under basic conditions, the resulting linear Ugi adduct undergoes intramolecular transesterification/amidation to close the 7-membered ring.

-

Figure 2: The Ugi-Azide / Lactamization cascade utilizing this compound as a core scaffold.[1]

Pheromone and Lipid Synthesis

The compound is a homolog of the "Queen Substance" (9-oxo-2-decenoic acid) precursors.[1]

-

Chain Extension: The ketone at C6 is highly susceptible to Wittig olefination . Reaction with a C2-phosphonium ylide yields the C10 skeleton required for decenoic acid derivatives.

-

Selectivity: The methyl ester at C1 remains intact during mild Wittig conditions, allowing for subsequent hydrolysis or reduction.

Physical Data Summary

| Property | Value | Notes |

| Molecular Weight | 158.19 g/mol | |

| Boiling Point | 92–94°C @ 5 mmHg | Vacuum distillation recommended |

| Density | ~1.0 g/mL | |

| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure |

| Solubility | DCM, MeOH, Et2O, THF | Slightly soluble in water |

| Stability | Store at 2-8°C | Hygroscopic; keep under inert gas |

References

-

ChemicalBook. (2025).[2] this compound Properties and Synthesis.[1][3][4] Retrieved from

-

NIST Chemistry WebBook. (2025). Methyl 6-methylheptanoate and related keto-esters Mass Spectra.[1] Retrieved from

-

Organic Syntheses. (1979). Nucleophilic Acylation with Disodium Tetracarbonylferrate: Methyl 7-Oxoheptanoate.[1][5] (Note: Homolog reference for protocol comparison). Retrieved from

-

Google Patents. (2003). Process for the preparation of 6-methylheptanone and related esters.[1] US6605746B2. Retrieved from

-

Thieme Connect. (2014). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions.[1] (Detailing the Ugi reaction application). Retrieved from

-

ResearchGate. (2012).[4] Oxidative ring-opening of 2-methylcyclohexanone catalysed by supported heteropolyacid catalysts.[1][4] Retrieved from

Sources

Strategic Sourcing and Technical Utilization of Methyl 6-oxoheptanoate

The following technical guide details the commercial landscape, synthesis pathways, and quality assurance protocols for Methyl 6-oxoheptanoate (CAS 2046-21-1) .

CAS 2046-21-1 | A Critical Bifunctional Intermediate

Executive Summary

This compound (also known as Methyl 5-acetylvalerate) is a specialized bifunctional aliphatic ester used primarily as a building block in the synthesis of non-canonical amino acids, heterocycles, and complex pharmaceutical linkers.[1] Unlike common commodity esters, its availability is constrained by specific synthesis routes involving oxidative cleavage, leading to significant price volatility and lead-time variances. This guide provides researchers and procurement leads with a validated framework for sourcing, verifying, and utilizing this compound.

Chemical Profile & Critical Quality Attributes (CQAs)

Before sourcing, it is imperative to distinguish this compound from its structural isomers, which are often conflated in supplier databases.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | Methyl 5-acetylvalerate; 5-Acetylvaleric acid methyl ester |

| CAS Number | 2046-21-1 (Note: Do not confuse with Methyl 3-oxoheptanoate [39815-78-6] or Methyl 7-oxoheptanoate [35376-00-2]) |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.20 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~95–98 °C (at reduced pressure, typically 10 mmHg) |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |

| Key Impurities | 6-Oxoheptanoic acid (Hydrolysis product); Dimethyl acetals (Storage artifact) |

Supply Chain Landscape

The commercial supply of this compound is bifurcated between high-cost catalog suppliers and bulk contract manufacturing organizations (CMOs).

Supplier Tiers

-

Tier 1 (Catalog/Research): Sigma-Aldrich (MilliporeSigma), TCI, Key Organics.

-

Pros: High reliability, COA provided, typically >97% purity.

-

Cons: High cost (

100/gram), small pack sizes (250mg – 5g).

-

-

Tier 2 (Bulk/CMO): Specialized Chinese and Indian CMOs (e.g., ChemicalBook listings).

-

Pros: Significantly lower cost for >100g orders.

-

Cons: Variable purity, risk of isomeric mixtures, longer lead times (2–3 weeks).

-

Sourcing Decision Matrix

Use the following logic flow to determine the optimal sourcing strategy based on your project phase.

Figure 1: Decision matrix for sourcing this compound based on project scale.

Synthesis & Production Logic

Understanding the synthesis allows researchers to anticipate impurities. The two primary industrial routes are Oxidative Cleavage and Esterification .

Route A: Ozonolysis of 1-Methyl-1-cyclohexene (The "Clean" Route)

This route is preferred for high-purity applications as it avoids heavy metal contamination found in permanganate oxidations.

-

Precursor: 1-Methyl-1-cyclohexene (C₇H₁₂).

-

Ozonolysis: Reaction with O₃ in MeOH/DCM at -78°C yields 6-oxoheptanal.

-

Oxidation: Jones oxidation or Pinnick oxidation converts the aldehyde to 6-oxoheptanoic acid.

-

Esterification: Acid-catalyzed reaction with Methanol yields the final product.

Route B: Ring Opening of 2-Acetylcyclohexanone

Often used in older industrial processes, this route involves the retro-Claisen condensation or hydrolytic cleavage of 2-acetylcyclohexanone.

-

Risk: Incomplete cleavage can lead to cyclic impurities that are difficult to separate by distillation.

Figure 2: Primary synthetic pathway via oxidative cleavage of 1-methyl-1-cyclohexene.

Quality Assurance Protocol

Due to the bifunctional nature (ketone + ester), this compound is prone to hydrolysis and acetal formation. The following protocol is self-validating.

Identity Verification (GC-MS)

-

Method: EI Source, 70eV.

-

Expected Fragment Ions:

-

m/z 158 [M]+ (Weak)

-

m/z 127 [M - OMe]+

-

m/z 43 [CH₃C=O]+ (Base peak, characteristic of methyl ketones)

-

m/z 58 [Acetone rearrangement fragment]

-

Purity Analysis (¹H-NMR)

Run in CDCl₃. Look for these diagnostic signals to confirm structure and purity:

-

δ 3.66 ppm (s, 3H): Methyl ester (-COOCH ₃).

-

δ 2.13 ppm (s, 3H): Methyl ketone (-C(=O)CH ₃).

-

δ 2.45 ppm (t, 2H): Methylene adjacent to ketone.

-

δ 2.32 ppm (t, 2H): Methylene adjacent to ester.[1]

-

Impurity Flag: A singlet at ~3.2-3.4 ppm indicates dimethyl acetal formation (reaction of ketone with methanol).

Applications in Drug Discovery

This compound serves as a versatile "linker" molecule in medicinal chemistry.

-

Reductive Amination (Non-Canonical Amino Acids): Reaction with amines followed by reduction (NaBH₃CN) yields 6-aminoheptanoate derivatives, which are valuable for introducing hydrophobic spacers in peptide drugs.

-

Heterocycle Synthesis: The 1,5-dicarbonyl relationship (if homologated) or reaction with hydrazines allows for the rapid synthesis of substituted pyrroles and pyridazines.

-

HDAC Inhibitor Development: Hydrolysis of the ester reveals the acid, which can be coupled to zinc-binding groups (e.g., hydroxylamine) to create SAHA-like histone deacetylase inhibitors with modified chain lengths [1].

References

-

ChemicalBook. (2025).[1][2] this compound Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from

-

PubChem. (2025). Compound Summary: 5-Acetylvaleric acid methyl ester. Retrieved from

-

Organic Syntheses. (1987). Ozonolytic Cleavage of Cyclohexene to Terminally Differentiated Products. (Analogous methodology). Retrieved from

Sources

Methodological & Application

Step-by-step experimental procedure for Methyl 6-oxoheptanoate synthesis

[1][2][3][4]

Experimental Protocol

Phase 1: Ring Opening (Synthesis of 6-Oxoheptanoic Acid)

Principle: The C1-C2 bond cleavage is driven by the formation of a stabilized enolate and the release of ring strain.

-

Reagents:

-

2-Acetylcyclopentanone (12.6 g, 100 mmol)

-

Sodium Hydroxide (8.0 g, 200 mmol) dissolved in Water (100 mL)

-

Hydrochloric Acid (Concentrated, for workup)

-

Dichloromethane (DCM) for extraction[1]

-

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with the NaOH solution. Add 2-acetylcyclopentanone dropwise over 10 minutes. The solution will initially turn yellow due to enolate formation.

-

Reaction: Heat the mixture to a gentle boil (Reflux ~100°C) for 2.5 hours .

-

Scientist's Note: Monitor by TLC (50:50 Hexane/EtOAc). The starting material spot (

) must disappear. The product acid stays at the baseline in this solvent system.

-

-

Cooling & Workup: Cool the reaction mixture to 0°C in an ice bath.

-

Acidification: CAUTIOUSLY add concentrated HCl dropwise with vigorous stirring until the pH reaches 1.0.

-

Observation: A white crystalline solid (6-oxoheptanoic acid) may precipitate. If it oils out, proceed to extraction.

-

-

Extraction: Extract the aqueous phase with DCM (

). -

Drying: Combine organic layers, dry over anhydrous

, and concentrate under reduced pressure.-

Yield Check: Expect ~12.5–13.5 g of crude off-white solid/oil.

-

Phase 2: Fischer Esterification

Principle: Equilibrium-driven esterification. Methanol serves as both reactant and solvent to drive the reaction forward via mass action.

-

Reagents:

-

Crude 6-Oxoheptanoic Acid (from Phase 1)

-

Methanol (anhydrous, 100 mL)

-

Sulfuric Acid (conc., 1.0 mL) or p-Toluenesulfonic acid (pTSA, 0.5 g)

-

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude acid in 100 mL anhydrous methanol in a 250 mL round-bottom flask.

-

Catalyst Addition: Add catalytic

(or pTSA). -

Reflux: Attach a drying tube (CaCl2) to the condenser to exclude atmospheric moisture. Reflux for 4 hours .

-

Concentration: Remove excess methanol via rotary evaporation to ~20 mL volume.

-

Neutralization: Pour the residue into 100 mL ice-cold saturated

solution.-

Critical Control Point: Ensure the solution is slightly basic (pH 8) to remove any unreacted acid.

-

-

Final Extraction: Extract with Ethyl Acetate (

). Wash combined organics with Brine ( -

Purification: Dry over

, filter, and concentrate. -

Distillation: Purify the residue via vacuum distillation (bp ~95–98°C at 2 mmHg) to obtain a clear, colorless liquid.

Data Summary & stoichiometry

| Component | MW ( g/mol ) | Equivalents | Mass/Vol | Role |

| 2-Acetylcyclopentanone | 126.15 | 1.0 | 12.6 g | Precursor |

| NaOH | 40.00 | 2.0 | 8.0 g | Cleavage Agent |

| Methanol | 32.04 | Excess | 100 mL | Solvent/Reactant |

| H2SO4 | 98.08 | Cat. | 1.0 mL | Catalyst |

| This compound | 158.20 | Product | ~12.0 g | Target |

Expected Yield: 75–82% (overall two steps).

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers. If these peaks are absent, the reaction has failed or is incomplete.

1. Proton NMR (

-

Diagnostic Signal A (Methyl Ester): Singlet at

( -

Diagnostic Signal B (Terminal Ketone Methyl): Singlet at

( -

Absence of Signal: No peaks in the alkene region (